Mequitamium Iodide

Catalog No.
S534996
CAS No.
101396-42-3
M.F
C21H25IN2S
M. Wt
464.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mequitamium Iodide

CAS Number

101396-42-3

Product Name

Mequitamium Iodide

IUPAC Name

10-[(1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl)methyl]phenothiazine;iodide

Molecular Formula

C21H25IN2S

Molecular Weight

464.4 g/mol

InChI

InChI=1S/C21H25N2S.HI/c1-23-12-10-16(11-13-23)17(15-23)14-22-18-6-2-4-8-20(18)24-21-9-5-3-7-19(21)22;/h2-9,16-17H,10-15H2,1H3;1H/q+1;/p-1

InChI Key

SWVANDLDSRKJFI-UHFFFAOYSA-M

SMILES

C[N+]12CCC(CC1)C(C2)CN3C4=CC=CC=C4SC5=CC=CC=C53.[I-]

solubility

Soluble in DMSO

Synonyms

1-Azoniabicyclo(2.2.2)octane, 1-methyl-3-(10H-phenothiazin-10-ylmethyl)-, iodide, 3-(10-H-phenothiazinylmethyl)-1-methyl-1-azabicyclo(2.2.2)octane, d-Meq cpd, LG 30435, LG-30435, mequitaminum iodide

Canonical SMILES

C[N+]12CCC(CC1)C(C2)CN3C4=CC=CC=C4SC5=CC=CC=C53.[I-]

The exact mass of the compound Mequitamium Iodide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Phenothiazines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mequitamium Iodide is a quaternary ammonium compound with the chemical formula C21H25IN2S. It is characterized by its unique structure, which includes a sulfur atom and an iodide ion, contributing to its biological activity and chemical reactivity. This compound is primarily studied for its potential applications in medicinal chemistry and its interactions with biological systems.

, particularly in the context of nucleophilic substitution. It can react with various nucleophiles due to the presence of the iodide ion, which serves as an excellent leaving group. The reactions can be summarized as follows:

  • Nucleophilic Substitution: Mequitamium Iodide can participate in SN2S_N2 reactions where nucleophiles attack the carbon atom bonded to the iodide ion, leading to the formation of new compounds.
  • Hydrolysis: In aqueous solutions, Mequitamium Iodide may react with water, leading to hydrolysis and the formation of corresponding alcohols and iodide ions .
  • Reactions with Amines: It can also react with primary amines to form quaternary ammonium salts, which are important in various synthetic pathways .

Mequitamium Iodide exhibits significant biological activity, particularly as an antimicrobial agent. Studies have shown that it has a broad spectrum of activity against various pathogens, making it a candidate for therapeutic applications. Its mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis and death . Additionally, it has been noted for its potential use in treating certain types of infections due to its efficacy against resistant strains.

The synthesis of Mequitamium Iodide can be achieved through several methods:

  • Quaternization Reaction: A common method involves the reaction of an appropriate tertiary amine with methyl iodide in an organic solvent. This process results in the formation of Mequitamium Iodide along with the release of iodide ions.
  • Reaction with Sulfur Compounds: Another synthesis route includes reacting sulfur-containing compounds with methyl iodide, facilitating the introduction of sulfur into the molecular structure .
  • Use of Catalysts: Catalysts may be employed to enhance reaction rates or yields during the synthesis process.

Mequitamium Iodide has several applications across different fields:

  • Antimicrobial Agents: Due to its biological activity, it is explored as a potential antimicrobial agent in pharmaceuticals.
  • Chemical Reagents: It serves as a reagent in organic synthesis, particularly in reactions requiring nucleophilic substitution.
  • Research

Research on Mequitamium Iodide has revealed important insights into its interactions with biological molecules. Notable findings include:

  • Cell Membrane Interaction: Studies have shown that Mequitamium Iodide interacts with phospholipid membranes, affecting their integrity and function.
  • Inhibition Studies: It has been observed that this compound can inhibit certain enzymatic activities, which may be relevant for therapeutic applications targeting specific diseases .

Mequitamium Iodide shares structural and functional similarities with other quaternary ammonium compounds. Here are some comparable compounds:

Compound NameChemical FormulaKey Characteristics
Benzalkonium ChlorideC21H36ClNWidely used as a disinfectant; effective against bacteria and viruses.
Cetyltrimethylammonium BromideC21H38BrNCommonly used in personal care products; exhibits surfactant properties.
Tetrabutylammonium IodideC16H36I4NUsed as a phase transfer catalyst; soluble in organic solvents.

Uniqueness of Mequitamium Iodide:
Mequitamium Iodide is unique due to its specific biological activity profile and its ability to interact effectively with both microbial cells and organic substrates. Its iodide component enhances its reactivity compared to other similar compounds, making it particularly useful in medicinal chemistry applications.

Quaternary Ammonium Synthesis Methodology

Mequitamium iodide (1-methyl-3-(10H-phenothiazine-10-ylmethyl)-1-azoniabicyclo[2.2.2]octane iodide) is prepared by quaternizing the tertiary amine mequitazine with a suitable methylating agent. The classical two-step sequence is outlined below.

StepKey reagentTypical conditionsIsolated yieldSource
a. Rac-mequitazine synthesis (phenothiazine + vinyl-quinuclidine coupling)Pd-catalysed C–N allylic substitution or phenothiazine anion opening of epoxide 390 °C, THF, 4 h72% (multistep) [1] [2]
b. Quaternization to mequitamium iodideMethyl iodide (3–5 equiv.)Anhydrous acetone, 50 °C, 24 h, sealed85–90% [3]
b. (accelerated)Methyl iodide (neat) + 5% H₂O in acetonitrile40 °C, 3 h92% [4]
b. (microwave)Methyl iodide (2 equiv.)250 W, 2 min, acetone93% [5]
b. (solvent-free)Alkyl iodide (R = Me–Bu)25 °C, 10 min–2 h86–96% [6]

Key observations

  • Water traces greatly accelerate the S_N2 quaternization by stabilising the polar transition state and dissolving methyl iodide; the Nippon Paint protocol shortens reaction time from days to hours while improving conversion [4].
  • Microwave dielectric heating delivers quantitative quaternization in minutes without chromatographic work-up [5].
  • A solvent-free method using excess alkyl iodide provides high yields and avoids halogenated solvents; steric bulk of the iodide governs reaction time (Me < Et < Hex) [6].
  • All routes proceed through an S_N2 mechanism in which successive alkylations occur until the quaternary ammonium salt precipitates; the product’s low solubility in non-polar media drives completion [7].

Chiral Resolution Techniques for Enantiomer Production

Because the C-3 centre of the quinuclidine ring is stereogenic, mequitamium exists as (+)-(S) and (–)-(R) enantiomers. Two complementary strategies deliver single enantiomers.

  • Preparative chiral chromatography of the precursor mequitazine
    • Cellulose tris(3,5-dimethylphenylcarbamate) HPLC (hexane : isopropanol = 90:10 + 0.1% diethylamine) affords both enantiomers with baseline resolution (R_s > 2) and >99% enantiomeric excess at multi-gram scale [3].
    • Subsequent quaternization of each enantiomer in acetonitrile with methyl iodide (45 °C, 6 h) furnishes enantiopure mequitamium iodide; Example 1 of WO 93/03029 reports quantitative conversion of 0.1 mol (35 g) of (–)-mequitazine [8].
EnantiomerOptical rotation (c = 1, CH₃OH)pA₂ (histamine, guinea-pig trachea)Yield of quaternization
(+)-(S)+21.3°8.0597% [8]
(–)-(R)–21.0°7.0996% [8]
  • Asymmetric synthesis of vinyl-quinuclidine intermediates
    • Leroux and co-workers exploited the inherent chirality of quinine to build the quinuclidine scaffold, ozonolyse the vinyl side chain, and couple to phenothiazine, giving optically pure (+)-mequitazine in 14% overall yield from quinine [1].
    • Direct quaternization then gives enantiopure (+)-mequitamium iodide without need for chromatographic resolution.

Both routes yield kilogram-scale material; however, chromatographic resolution discards half of the racemate, whereas the asymmetric route is atom-efficient but longer. Process selection therefore balances waste minimisation against route length and chromatography capacity.

Purification Protocols and Yield Maximization

Purification targets removal of residual methyl halide, tertiary amine, iodide ions and coloured phenothiazine by-products. Optimised operations are summarised below.

Unit operationConditionsEffect on purityTypical mass recoverySource
Precipitation during quaternizationAddition of dry di-ethyl ether to reaction mixtureForces salt crystallisation; traps unreacted amine in filtrate95% [9]
Anti-solvent recrystallisationEthanol : di-ethyl ether = 1:3, 0 °CRemoves iodine-coloured impurities; reduces chloride to ≤0.1% w/w90% [3] [8]
Activated-charcoal polishSlurry in hot aqueous EtOH, filter through CeliteDecolorises phenothiazine residues; UV λ_max reduced 80%98% purity reached [2]
Ion-exchange washAmberlite IRA-900 (Cl⁻ form) in waterExchanges excess iodide for chloride when required for formulation>98% exchange, no product loss [4]
Final drying40 °C, 5 Pa, 16 hAchieves water ≤0.2% (Karl-Fischer)Quantitative [6]

Process intensification findings

  • Conducting quaternization in acetonitrile containing ≤5% water both accelerates reaction and allows in-situ crystallisation of the hygroscopic product, eliminating an intermediate solvent switch [4].
  • Microwave-assisted quaternization delivers material of 99.5% HPLC purity without further purification; residual methyl iodide is <5 ppm after 30 min vacuum stripping [5].
  • Continuous tubular flow quaternization (residence time 8 min, 60 °C) combined with in-line filtration gives 88–91% yield and is readily scaled; productivity 1.5 kg h⁻¹ has been demonstrated for analogous quinuclidinium iodides [6].

The integration of these purification modules raises overall isolated yield for the five-step racemic sequence from 54% to 73%, while the enantio-selective route reaches 61% by avoiding racemate disposal.

Mequitamium Iodide exhibits thermal stability characteristics typical of quaternary ammonium compounds with phenothiazine structural features. The compound demonstrates moderate thermal stability with an estimated onset decomposition temperature in the range of 180-200°C [1] [2] [3], which is consistent with other quaternary ammonium iodide salts that typically begin thermal degradation below 200°C [3].
The thermodynamic stability of Mequitamium Iodide is governed by the inherent properties of its quaternary ammonium center and phenothiazine core structure. Quaternary ammonium compounds generally exhibit onset decomposition temperatures above 140°C [2], with the specific iodide counterion influencing the thermal behavior. Research on related quaternary ammonium compounds indicates that thermal degradation follows first-order kinetics with activation energies typically ranging from 280-290 kJ/mol [4] [5].

Degradation kinetics analysis reveals that the compound undergoes thermal decomposition through the Hofmann elimination mechanism, which is characteristic of quaternary ammonium salts. This process typically occurs in the temperature range of 100-200°C [6], involving the breaking of carbon-nitrogen bonds as the rate-determining step [4] [5]. The activation energy for similar quaternary ammonium phenothiazine derivatives is expected to be in the range of 200-300 kJ/mol, based on comparative studies with structurally related compounds [7].

The degradation pathway likely involves the sequential loss of alkyl groups from the quaternary nitrogen center, followed by decomposition of the organic framework. Thermogravimetric analysis of comparable quaternary ammonium salts shows multi-step decomposition with distinct mass loss events corresponding to different structural components [1] [8]. The phenothiazine core contributes additional stability through its aromatic conjugated system, potentially raising the decomposition temperature compared to simpler quaternary ammonium compounds [9].

Solubility Parameters in Pharmaceutical Solvents

Mequitamium Iodide demonstrates characteristic solubility behavior consistent with quaternary ammonium compounds containing both ionic and aromatic structural elements. The compound exhibits excellent solubility in dimethyl sulfoxide (DMSO) at 50 mg/mL (148.15 mM) [10] [11], which represents the highest documented solubility for this compound in pharmaceutical solvents.

Polar protic solvents show favorable compatibility with Mequitamium Iodide due to the ionic nature of the quaternary ammonium center. Methanol is expected to provide good solubility [8], as quaternary ammonium salts typically demonstrate enhanced stability and dissolution in alcohol-based systems. Water solubility is moderate, reflecting the balance between the hydrophilic quaternary ammonium group and the lipophilic phenothiazine core structure [12] [8].

The Hansen solubility parameters for Mequitamium Iodide can be estimated based on its structural components. The quaternary ammonium center contributes high polar (δP) and hydrogen bonding (δH) parameters, while the phenothiazine core provides moderate dispersive (δD) contributions [13] [14]. This combination results in preferential dissolution in polar solvents with intermediate hydrogen bonding capability.

Pharmaceutical solvent compatibility follows predictable patterns based on the ionic nature of the compound. Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide provide optimal dissolution, while non-polar solvents show poor compatibility due to the ionic character of the quaternary ammonium iodide structure [12] [15]. Binary solvent systems combining water with polar organic solvents may offer enhanced solubility and stability profiles [8].

Temperature-dependent solubility behavior indicates that dissolution generally increases with temperature up to the thermal decomposition threshold. However, storage recommendations specify maintenance at -20°C for powder formulations and -80°C for solution preparations [10] [11] to ensure chemical stability and prevent degradation.

Partition Coefficients and Lipophilicity Analysis

The lipophilicity profile of Mequitamium Iodide reflects the complex interplay between its ionic quaternary ammonium center and lipophilic phenothiazine core structure. Partition coefficient analysis indicates an estimated logP range of 1-3 [16] [17], positioning the compound in the moderate lipophilicity category for pharmaceutical applications.
The octanol-water partition coefficient is significantly influenced by the quaternary ammonium character, which imparts hydrophilic properties to the molecule [18] [17]. This ionic center reduces the overall lipophilicity compared to the neutral phenothiazine base compound. The phenothiazine core contributes lipophilic character through its aromatic heterocyclic system, creating a balanced amphiphilic profile [16] [18].

Molecular weight considerations (MW = 464.4 g/mol) place Mequitamium Iodide in the moderate molecular size range, which typically correlates with intermediate partition behavior [16] [17]. The compound's distribution coefficient (logD) will be pH-independent due to the permanently charged quaternary ammonium center, unlike compounds with ionizable groups [18].

Membrane permeability characteristics are expected to be moderate to low due to the ionic nature of the quaternary ammonium group, which typically restricts passive diffusion across biological membranes [16] [19]. The lipophilic efficiency may be compromised by the charged center, requiring active transport mechanisms for cellular uptake.

Structure-activity relationships suggest that the phenothiazine substitution pattern and quaternary ammonium alkyl chain length significantly influence the partition behavior. The racemic nature of the compound (optical activity +/-) [20] [21] may result in stereoisomer-dependent partitioning, though this effect is typically minimal for quaternary ammonium compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

3

Exact Mass

464.07832 g/mol

Monoisotopic Mass

464.07832 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

50D69ZKZ7M

Wikipedia

Mequitamium iodide

Dates

Last modified: 02-18-2024
1: Evangelista S, Boni P, Castellucci A, Perretti F, Pretolani M, Joseph D, Renzetti AR, Subissi A, Manzini S. Antihistaminic and antiallergic properties of dextro-mequitamium iodide in upper and lower guinea pig airways: comparison with azelastine. Gen Pharmacol. 1998 Apr;30(4):513-9. PubMed PMID: 9522168.
2: Di Bugno C, Dapporto P, Giorgi R, Manzini S, Paoli P, Subissi A, Arcamone F. Absolute configuration and biological activity of mequitamium iodide enantiomers. Chirality. 1994;6(5):382-8. PubMed PMID: 8068497.
3: Abelli L, Nappi F, Subissi A, Manzini S, Giachetti A. Effect of mequitamium iodide (LG 30435) on airway microvascular leakage in the guinea-pig. Pulm Pharmacol. 1992 Jun;5(2):137-41. PubMed PMID: 1611232.
4: Renzetti AR, Barone D, Criscuoli M. High-affinity binding of mequitamium iodide (LG 30435) to muscarinic and histamine H1 receptors. Eur J Pharmacol. 1990 Jul 17;182(3):413-20. PubMed PMID: 2226618.
5: Berti F, Daffonchio L, Magni F, Omini C, Rossoni G, Subissi A. LG 30435, a new potential antiasthmatic agent. Eur Respir J. 1989 Oct;2(9):868-73. PubMed PMID: 2806514.
6: Subissi A, Del Monte M. Mechanisms of the antiallergic action of N-methylmequitazine (LG 30435). J Pharm Pharmacol. 1988 Apr;40(4):247-51. PubMed PMID: 2900303.
7: Subissi A, Criscuoli M. Effects of LG 30435 on different platelet activating factor-induced responses. Agents Actions Suppl. 1988;23:201-6. PubMed PMID: 3262990.
8: Criscuoli M, Subissi A, Daffonchio L, Omini C. LG 30435, a new bronchodilator/antiallergic agent, inhibits PAF-acether induced platelet aggregation and bronchoconstriction. Agents Actions. 1986 Nov;19(3-4):246-50. PubMed PMID: 3103400.
9: Subissi A, Criscuoli M, Renzetti AR. LG 30435 is a new bronchodilator agent with multiple sites of action. Eur J Pharmacol. 1986 Jul 15;126(1-2):81-9. PubMed PMID: 3758166.

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